Physicochemical Profile: Lipophilicity and Polar Surface Area Comparison
The 4-methoxy substituent in 3-isothiocyanato-4-methoxypyridine modulates key physicochemical descriptors relative to the non-methoxylated parent scaffold, 3-pyridyl isothiocyanate. Computed XLogP3 increases by 0.9 log units (from 1.3 to 2.2), and TPSA increases from 38.0 Ų to 66.6 Ų, reflecting the additional oxygen atom's contribution to polarity [1][2]. This dual increase in both lipophilicity and polar surface area is atypical and indicates that the methoxy group enhances membrane permeability potential (via logP increase) while maintaining hydrogen-bond acceptor capacity (via TPSA increase), a combination that may favor blood-brain barrier penetration in CNS-targeted probe design [3].
| Evidence Dimension | XLogP3 (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 66.6 Ų |
| Comparator Or Baseline | 3-Pyridyl isothiocyanate (CAS 17452-27-6): XLogP3 = 1.3; TPSA = 38.0 Ų |
| Quantified Difference | ΔXLogP3 = +0.9 (69% increase); ΔTPSA = +28.6 Ų (75% increase) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm; Cactvs 3.4.6.11 for TPSA) |
Why This Matters
This differentiated physicochemical profile directly informs solvent selection for in vitro assays, formulation strategy, and prediction of passive membrane permeability in cellular models, making 3-isothiocyanato-4-methoxypyridine a functionally distinct tool from the parent 3-pyridyl isothiocyanate.
- [1] PubChem. (2025). 3-Isothiocyanato-4-methoxypyridine, CID 86665395. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3-Isothiocyanatopyridine, CID 7017570. National Center for Biotechnology Information. View Source
- [3] Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734. View Source
